

analytical techniques for characterizing 3-Amino-N-methylbenzylamine

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Compound of Interest

Compound Name: 3-Amino-N-methylbenzylamine

Cat. No.: B099425

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An In-Depth Guide to the Analytical Characterization of 3-Amino-N-methylbenzylamine

This document provides a comprehensive guide to the analytical techniques for the characterization of **3-Amino-N-methylbenzylamine** (CAS No: 18759-96-1). It is intended for researchers, scientists, and drug development professionals who require robust, validated methods for identity confirmation, purity assessment, and quantification of this compound. The protocols herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.

Introduction and Physicochemical Profile

3-Amino-N-methylbenzylamine is a substituted aromatic amine containing both a primary and a secondary amine functional group. Its chemical structure makes it a valuable building block in medicinal chemistry and materials science. Accurate characterization is critical to ensure the quality, safety, and efficacy of any downstream products. This guide details a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques to provide a complete profile of the molecule.

Before delving into analytical methodologies, understanding the fundamental physicochemical properties of the analyte is essential for method development, particularly for choosing appropriate solvents, temperature programs, and detection techniques.

Property	Value	Source
Molecular Formula	C ₈ H ₁₂ N ₂	[1]
Molecular Weight	136.19 g/mol	[1][2]
Physical State	Solid, may appear as a white or colorless to yellow powder or lump.	
Melting Point	34 °C	
Boiling Point	248.9 ± 15.0 °C (Predicted)	[1]
Density	1.021 ± 0.06 g/cm ³ (Predicted)	[1]
Flash Point	34 °C	[1]
CAS Number	18759-96-1	[1]

Note: Some properties are predicted and should be confirmed experimentally where critical.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of chemical compounds by separating the main component from any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the premier technique for the purity determination and quantification of non-volatile and thermally labile compounds like **3-Amino-N-methylbenzylamine**. The method separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

- **Stationary Phase:** A C18 column is selected due to its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte.

- **Mobile Phase:** An acetonitrile/water gradient is a common choice for RP-HPLC, offering a good balance of solvent strength to elute a range of polar and non-polar compounds. The addition of a small amount of acid (e.g., phosphoric or formic acid) is crucial. It protonates the amine groups, which suppresses silanol interactions with the stationary phase and results in sharper, more symmetrical peaks.[3][4] Formic acid is preferred for mass spectrometry (MS) compatibility.[3]
- **Detection:** The aromatic ring in the molecule contains a chromophore that absorbs UV light, making a UV detector an ideal choice for this analysis. A wavelength of around 240 nm is often suitable for substituted benzylamines.[4]

Experimental Protocol: RP-HPLC for Purity Analysis

- **Sample Preparation:**
 - Prepare a stock solution by accurately weighing approximately 10 mg of **3-Amino-N-methylbenzylamine** and dissolving it in a 10 mL volumetric flask with the mobile phase diluent (e.g., 50:50 acetonitrile:water).
 - Dilute this stock solution to a working concentration of approximately 0.1 mg/mL.
 - Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.
- **Chromatographic Conditions:**

Parameter	Recommended Value
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	A: 0.1% Phosphoric Acid in Water B: Acetonitrile
Gradient	10% B to 90% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	240 nm
Injection Volume	10 µL
Run Time	~20 minutes

- Data Analysis:
 - Integrate the area of all peaks detected in the chromatogram.
 - Calculate the purity by area percent: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$.
 - For quantification, a calibration curve must be generated using certified reference standards of known concentrations.

Workflow for HPLC Analysis



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Caption: Experimental workflow for HPLC purity analysis.

Gas Chromatography (GC)

GC is an excellent method for assessing purity and identifying volatile impurities. However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can cause adsorption to active sites in the column, leading to poor peak shape (tailing).^[5]

Causality Behind Experimental Choices:

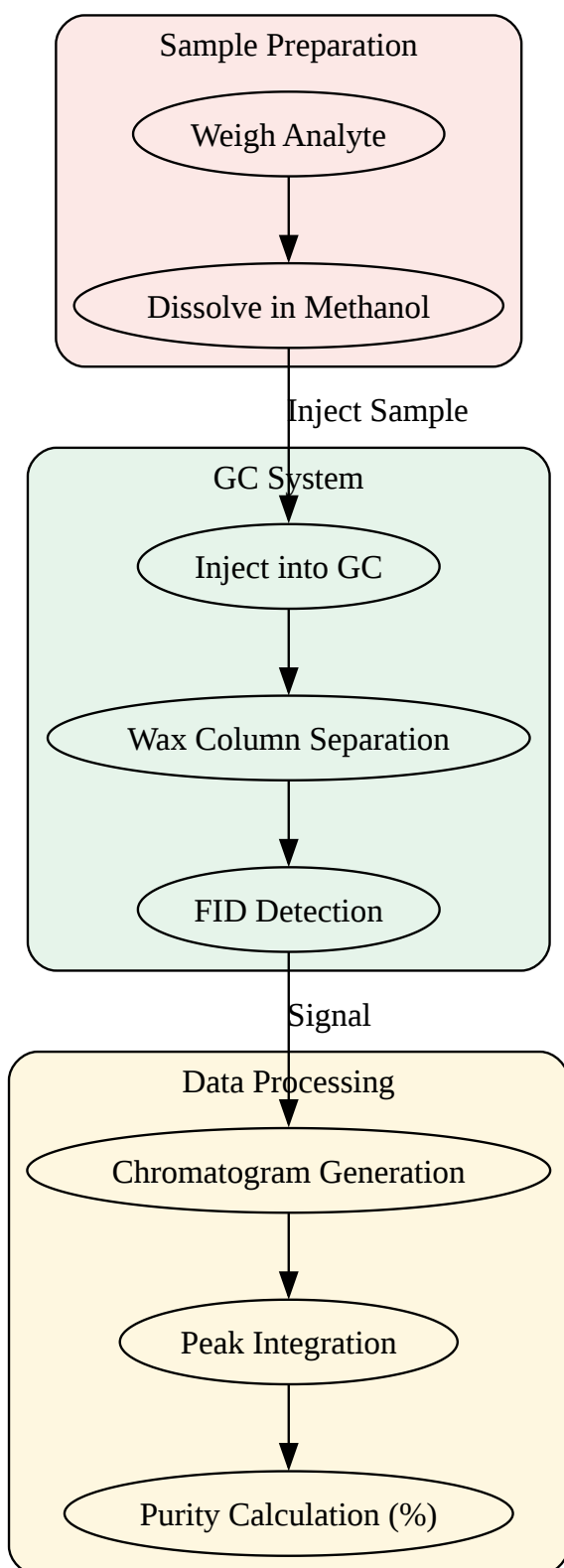
- **Column:** A specially deactivated column is mandatory. Wax-based columns (e.g., those with a polyethylene glycol stationary phase) that are base-deactivated are highly effective for amine analysis.^{[5][6]} They minimize analyte-column interactions, resulting in symmetrical peaks.
- **Detector:** A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, offering high sensitivity and a wide linear range.^[7]
- **Injector and Temperature Program:** A split injection is used to avoid overloading the column. A temperature ramp is employed to ensure that impurities with a wide range of boiling points can be effectively separated and eluted.

Experimental Protocol: GC-FID for Purity and Volatile Impurities

- **Sample Preparation:**
 - Prepare a stock solution of approximately 10 mg/mL in a suitable solvent like methanol or dichloromethane.
 - Dilute to a working concentration of about 1 mg/mL.
 - Ensure the sample is completely dissolved and free of particulates.
- **Chromatographic Conditions:**

Parameter	Recommended Value
Column	Base-deactivated wax capillary column (e.g., CP-Wax for Amines), 30 m x 0.32 mm, 1.2 μ m film thickness
Carrier Gas	Helium or Hydrogen, constant flow at 1.5 mL/min
Injector Temperature	250 °C
Detector Temperature	280 °C (FID)
Oven Program	Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 10 min
Injection Mode	Split (e.g., 50:1 ratio)
Injection Volume	1 μ L

- Data Analysis:
 - Calculate purity using the area percent method as described for HPLC. Note that the FID response is generally proportional to the carbon number, so for accurate quantification, response factors should be determined.



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